Ethyl 5-formylisoxazole-3-carboxylate

Vue d'ensemble

Description

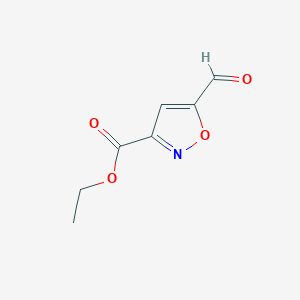

Ethyl 5-formylisoxazole-3-carboxylate is an organic compound with the molecular formula C7H7NO4 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 5-formylisoxazole-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or other reduced derivatives.

Substitution: Isoxazole derivatives with different functional groups.

Applications De Recherche Scientifique

Biological Activities

Ethyl 5-formylisoxazole-3-carboxylate has shown promise in medicinal chemistry due to its potential interactions with biological targets. Some notable applications include:

- Antimicrobial Activity : Preliminary studies suggest that compounds in the isoxazole family exhibit antimicrobial properties, which may extend to this compound .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease treatments.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways .

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery and development:

- Synthesis of Isoxazole Derivatives :

- Fluorinated Isoxazoles :

Mécanisme D'action

The mechanism of action of ethyl 5-formylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

Ethyl 5-phenylisoxazole-3-carboxylate: This compound has a phenyl group instead of a formyl group, leading to different chemical and biological properties.

Ethyl 5-methylisoxazole-3-carboxylate:

Uniqueness: Ethyl 5-formylisoxazole-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceutical research.

Activité Biologique

Ethyl 5-formylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , and it features a formyl group at the 5-position and a carboxylate at the 3-position, contributing to its unique reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : The initial step often includes the cyclization of suitable precursors such as halogenated oximes.

- Formylation : The introduction of the formyl group can be achieved through Vilsmeier–Haack formylation.

- Carboxylation : The carboxylic acid group is incorporated into the structure via standard esterification reactions.

Recent advancements in synthetic methodologies have improved yields and selectivity, making the production of this compound more efficient .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown notable activity against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : E. coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial growth .

Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties. Preliminary findings suggest that it interacts with key enzymes involved in inflammatory pathways, potentially inhibiting the production of pro-inflammatory mediators such as leukotrienes .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of microorganisms. The results are summarized in Table 1 below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| E. coli | 12 | 64 |

| Candida albicans | 18 | 16 |

This study highlights the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The introduction of various substituents at different positions on the isoxazole ring has been studied to determine their effects on antimicrobial potency. For example, derivatives with electron-withdrawing groups at the 4-position have shown enhanced activity compared to unsubstituted analogs.

Q & A

Q. (Basic) What are the key safety protocols for handling Ethyl 5-formylisoxazole-3-carboxylate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed using proper techniques to avoid contamination .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols .

- Storage: Store in tightly sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to ignition sources .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid releasing into drains .

Q. (Basic) What synthetic routes are commonly employed to prepare this compound?

Answer:

- Cyclocondensation Reactions: Utilize hydrazides or amidrazones with carbonyl-containing reagents under controlled conditions. For example, cyclocondensation of ethyl carbethoxyformimidate with carboxylic acid hydrazides at 80–100°C yields structurally similar isoxazole derivatives .

- Functional Group Modifications: Introduce the formyl group via oxidation of hydroxymethyl intermediates (e.g., using MnO₂ or Swern oxidation) .

- Optimization: Adjust reaction time, temperature, and solvent polarity (e.g., dichloromethane or toluene) to improve yield and purity .

Q. (Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation: Combine / NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and refine structures using SHELX software .

- Dynamic NMR Studies: Resolve tautomeric or conformational ambiguities by analyzing temperature-dependent NMR shifts .

Q. (Advanced) What strategies optimize reaction yields in the synthesis of 5-substituted isoxazole derivatives?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) often enhance reactivity, while toluene minimizes side reactions in thermally sensitive systems .

- Purification Techniques: Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from ethanol) to isolate high-purity products .

Q. (Basic) How is the structural integrity of this compound validated experimentally?

Answer:

- Spectroscopic Analysis:

- Chromatographic Purity: Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. (Advanced) What are the applications of this compound in multicomponent reactions (MCRs)?

Answer:

- Building Block for Heterocycles: The formyl group participates in Knoevenagel condensations or Paal-Knorr reactions to synthesize pyrroles, pyridines, or imidazoles .

- Pharmacophore Development: Couple with amines via reductive amination to create bioactive scaffolds (e.g., antimicrobial or antitumor agents) .

- Methodology: Conduct reactions under microwave irradiation (50–100°C, 30–60 min) to enhance efficiency .

Q. (Basic) What analytical techniques monitor reaction progress for this compound?

Answer:

- Thin-Layer Chromatography (TLC): Use silica plates with UV visualization (Rf ~0.4 in 3:7 EtOAc/hexane) .

- High-Performance Liquid Chromatography (HPLC): Quantify intermediates and products with a C18 column and gradient elution .

- In Situ FTIR: Track carbonyl group transformations in real time .

Q. (Advanced) How can researchers address low crystallinity during X-ray diffraction studies?

Answer:

- Crystallization Optimization: Screen solvent systems (e.g., DMSO/water or THF/heptane) and employ slow cooling rates .

- Cryoprotection: Flash-cool crystals in liquid nitrogen with glycerol or paraffin oil to reduce lattice disorder .

- Data Refinement: Use SHELXL for high-resolution data (R-factor < 5%) and validate with PLATON for symmetry checks .

Propriétés

IUPAC Name |

ethyl 5-formyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGPRSBKBRLUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22667-24-9 | |

| Record name | Ethyl 5-formylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.